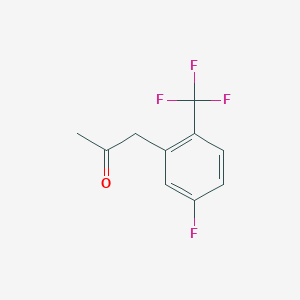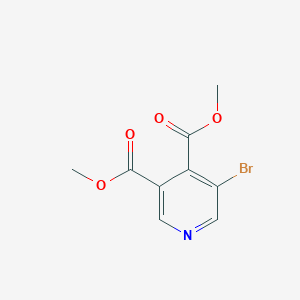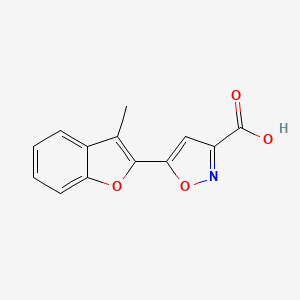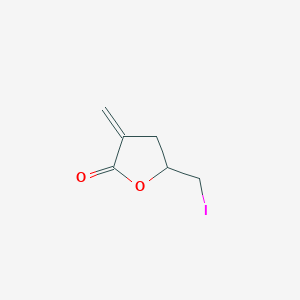
5-(Iodomethyl)-3-methylideneoxolan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Iodomethyl)-3-methylideneoxolan-2-one is an organic compound that belongs to the class of oxolanes. This compound is characterized by the presence of an iodomethyl group and a methylidene group attached to an oxolane ring. It is of interest in various fields of chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Iodomethyl)-3-methylideneoxolan-2-one typically involves the iodination of a precursor compound. One common method is the reaction of an α-substituted allyl amine with iodine in the presence of a catalyst such as activated amberlyst in chloroform. This reaction proceeds with good yields and can be optimized by protecting the amine group with a benzyl group to favor the trans product .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of scaling up laboratory synthesis to industrial production would involve optimizing reaction conditions, such as temperature, pressure, and the use of continuous flow reactors to ensure consistent product quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
5-(Iodomethyl)-3-methylideneoxolan-2-one undergoes various chemical reactions, including:
Substitution: The iodomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.
Reduction: The compound can be reduced under specific conditions to yield different products, depending on the reducing agent used.
Common Reagents and Conditions
Oxidation: Sodium periodate, manganese dioxide, periodic acid-based protocols.
Substitution: Nucleophiles like amines, thiols, and other halides.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Major Products Formed
Oxidation: Aldehydes and ketones.
Substitution: Various substituted oxolanes depending on the nucleophile used.
Reduction: Reduced oxolane derivatives.
Aplicaciones Científicas De Investigación
5-(Iodomethyl)-3-methylideneoxolan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use in the study of biological pathways involving halogenated compounds.
Medicine: Investigated for its potential use in drug development due to its unique reactivity.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 5-(Iodomethyl)-3-methylideneoxolan-2-one involves its reactivity with various biological and chemical targets. The iodomethyl group can participate in nucleophilic substitution reactions, making it a useful intermediate in the synthesis of biologically active compounds. The compound’s reactivity is influenced by the presence of the oxolane ring, which can stabilize transition states and intermediates during chemical reactions .
Comparación Con Compuestos Similares
Similar Compounds
- 5-(Bromomethyl)-3-methylideneoxolan-2-one
- 5-(Chloromethyl)-3-methylideneoxolan-2-one
- 5-(Fluoromethyl)-3-methylideneoxolan-2-one
Uniqueness
5-(Iodomethyl)-3-methylideneoxolan-2-one is unique due to the presence of the iodomethyl group, which imparts distinct reactivity compared to its bromomethyl, chloromethyl, and fluoromethyl analogs. The larger atomic radius and higher reactivity of iodine make this compound particularly useful in specific synthetic applications where other halogens may not be as effective .
Propiedades
Fórmula molecular |
C6H7IO2 |
|---|---|
Peso molecular |
238.02 g/mol |
Nombre IUPAC |
5-(iodomethyl)-3-methylideneoxolan-2-one |
InChI |
InChI=1S/C6H7IO2/c1-4-2-5(3-7)9-6(4)8/h5H,1-3H2 |
Clave InChI |
DATMEPVMKCXILS-UHFFFAOYSA-N |
SMILES canónico |
C=C1CC(OC1=O)CI |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![methyl 4-[(1R)-2,2,2-trifluoro-1-hydroxyethyl]benzoate](/img/structure/B15320809.png)
![2-Amino-3-(bicyclo[2.2.1]heptan-2-yl)propan-1-ol](/img/structure/B15320818.png)
![2-[2-(Benzyloxy)ethoxy]ethyl 2-(2-chloro-1,3-thiazol-4-yl)-2,2-difluoroacetate](/img/structure/B15320819.png)

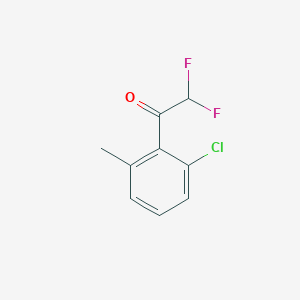
![4-chloro-N-[3-methyl-5-(2-phenylethynyl)pyridin-2-yl]-1-[(1s,4s)-4-acetamidocyclohexyl]-1H-pyrazole-5-carboxamide,cis](/img/structure/B15320847.png)

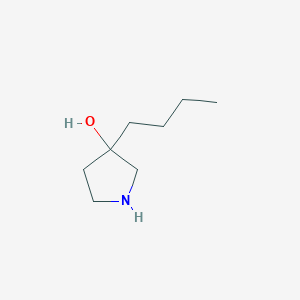
![O-[2-(4-fluorophenyl)ethyl]hydroxylamine](/img/structure/B15320869.png)
